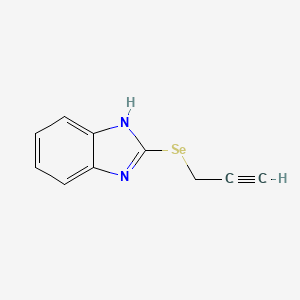
1-(1H-indol-4-yl)-N-(4-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE is a compound that features an indole moiety and a methoxyphenyl group. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE typically involves the condensation of indole derivatives with methoxyphenyl derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular .
Chemical Reactions Analysis
Types of Reactions
[(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
In chemistry, [(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE is used as a building block for synthesizing more complex molecules. Its indole moiety is crucial for constructing heterocyclic compounds .
Biology
Biologically, indole derivatives are known for their antiviral, anticancer, and antimicrobial properties. They interact with various biological targets, making them valuable in drug discovery .
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic effects. They are investigated for treating diseases such as cancer, HIV, and bacterial infections .
Industry
Industrially, indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them versatile intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of [(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
[(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE is unique due to its combination of an indole moiety and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C17H18N2O/c1-20-15-7-5-13(6-8-15)11-18-12-14-3-2-4-17-16(14)9-10-19-17/h2-10,18-19H,11-12H2,1H3 |
InChI Key |
SZBLRIXDRQFHHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474101.png)
![3-(4-Chlorophenyl)-7-propyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11474104.png)
![5-(4-methoxyphenyl)-1-methyl-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11474111.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11474122.png)
![Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B11474126.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11474128.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11474140.png)
![Methyl 12-(1,3-benzodioxol-5-yl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthroline-10-carboxylate](/img/structure/B11474143.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(2-methoxybenzyl)methanamine](/img/structure/B11474144.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11474155.png)
![Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11474156.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide](/img/structure/B11474160.png)
